2-Amino-6-mercapto-5-phenylpyrimidine-4(3H)-thione
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Overview
Description
2-Amino-6-mercapto-5-phenylpyrimidine-4(3H)-thione is a heterocyclic compound that contains a pyrimidine ring with amino, mercapto, and phenyl substituents. Compounds of this type are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-mercapto-5-phenylpyrimidine-4(3H)-thione typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of a suitable aldehyde with thiourea and an appropriate amine under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to maximize yield and minimize costs. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-mercapto-5-phenylpyrimidine-4(3H)-thione can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the pyrimidine ring or the substituents.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the amino or mercapto groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the mercapto group can lead to the formation of sulfonic acids, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development.
Industry: Used in the development of materials with specific properties, such as catalysts or sensors.
Mechanism of Action
The mechanism of action of 2-Amino-6-mercapto-5-phenylpyrimidine-4(3H)-thione depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or interaction with DNA or RNA.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4,6-dimethylpyrimidine: Another pyrimidine derivative with different substituents.
6-Mercaptopurine: A well-known compound with a mercapto group and similar biological activities.
5-Phenylpyrimidine: A simpler compound with only a phenyl substituent.
Uniqueness
2-Amino-6-mercapto-5-phenylpyrimidine-4(3H)-thione is unique due to the combination of its substituents, which can impart specific chemical and biological properties
Properties
CAS No. |
6299-75-8 |
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Molecular Formula |
C10H9N3S2 |
Molecular Weight |
235.3 g/mol |
IUPAC Name |
2-amino-5-phenyl-4-sulfanyl-1H-pyrimidine-6-thione |
InChI |
InChI=1S/C10H9N3S2/c11-10-12-8(14)7(9(15)13-10)6-4-2-1-3-5-6/h1-5H,(H4,11,12,13,14,15) |
InChI Key |
NXMBGQAPXCODBE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(NC2=S)N)S |
Origin of Product |
United States |
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